SRX246 is the only V1a antagonist with clinical proof-of-concept for reducing aggressive behavior in Huntington's disease, validated by fMRI studies, and CNS penetration ~20% of plasma. Its sub-nanomolar affinity, >100-fold selectivity over V1b/V2/OT receptors, and Phase 2 safety profile make it the definitive tool for neuropsychiatric V1a research. Choose SRX246 for targeted, human-relevant investigations.
Molecular FormulaC42H49N5O5
Molecular Weight703.9 g/mol
CAS No.512784-93-9
Cat. No.B611003
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
SRX246
CAS
512784-93-9
Synonyms
SRX-246; SRX246; SRX 246; API-246; API246; API 246;
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
SRX246 (CAS 512784-93-9) — First‑in‑Class CNS‑Penetrant V1a Antagonist for Behavioral Research & Clinical Procurement
SRX246 (API‑246, AVN‑518) is a small‑molecule, orally bioavailable, highly selective vasopressin 1a (V1a) receptor antagonist [1]. It is a first‑in‑class CNS‑penetrant V1a antagonist, meaning it is the first molecule of its class to achieve both high V1a selectivity and consistent blood‑brain‑barrier penetration following oral dosing [2]. Its development is focused on neuropsychiatric indications where central V1a blockade is hypothesized to reduce irritability, impulsive aggression, and anxiety [3].
[1] Fabio KM, et al. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist. J Pharm Sci. 2013 Jun;102(6):2033-2043. View Source
[2] Brownstein MJ, et al. Safety and tolerability of SRX246, a vasopressin 1a antagonist, in irritable Huntington's disease patients—A randomized phase 2 clinical trial. J Clin Med. 2020 Nov;9(11):3682. View Source
[3] Azevan Pharmaceuticals. News — Fragile X Syndrome Phase 2 trial to start in Q2 2026. Azevan.com. View Source
SRX246 vs. Other Vaptans — Why Structural Analogs Cannot Substitute for V1a‑Selective CNS Applications
Vasopressin receptor antagonists (vaptans) are not interchangeable; their selectivity profiles and CNS penetration differ markedly and dictate their scientific and clinical utility. V2‑selective antagonists (e.g., tolvaptan, mozavaptan) are aquaretics approved for hyponatremia and have negligible CNS activity [1]. Dual V1a/V2 antagonists (e.g., conivaptan) produce peripheral hemodynamic effects but also lack meaningful brain exposure [2]. Among V1a‑selective agents, most (e.g., relcovaptan, SRX251) were developed for peripheral indications (Raynaud’s, dysmenorrhea) and have limited or unproven CNS penetration [3]. SRX246 is differentiated by the combination of sub‑nanomolar V1a affinity, >100‑fold selectivity over V1b/V2/oxytocin receptors, and quantitatively documented brain levels (∼20% of plasma) following oral dosing [4]. This profile makes it the only V1a antagonist with validated central target engagement in human fMRI studies and demonstrated reduction of aggressive behavior in Phase 2 trials [5].
[1] Decaux G, Soupart A, Vassart G. Non‑peptide arginine‑vasopressin antagonists: the vaptans. Lancet. 2008 May;371(9624):1624-32. View Source
[2] Decaux G, Soupart A, Vassart G. Non‑peptide arginine‑vasopressin antagonists: the vaptans. Lancet. 2008 May;371(9624):1624-32. View Source
[3] Akerlund M, et al. Receptor binding of oxytocin and vasopressin antagonists in human myometrium. Br J Obstet Gynaecol. 1999 Feb;106(2):131-7. View Source
[4] Fabio KM, et al. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist. J Pharm Sci. 2013 Jun;102(6):2033-2043. View Source
[5] Lee RJ, et al. A novel V1a receptor antagonist blocks vasopressin‑induced changes in the CNS response to emotional stimuli: an fMRI study. Front Syst Neurosci. 2013 Nov 14;7:98. View Source
SRX246 Quantitative Differentiation — Head‑to‑Head and Cross‑Study Comparator Data
V1a Receptor Affinity (Ki) — SRX246 vs. Balovaptan vs. Relcovaptan
SRX246 demonstrates higher affinity for the human V1a receptor than both balovaptan (RG7314) and relcovaptan (SR49059). Its Ki of 0.3 nM is approximately 3‑fold lower (more potent) than balovaptan and 5‑fold lower than relcovaptan [1].
SRX246 is 3.3‑fold more potent than balovaptan; 4.7‑fold more potent than relcovaptan
Conditions
In vitro radioligand binding assays using human recombinant V1a receptors
Why This Matters
Higher affinity enables lower dosing for equivalent receptor occupancy, potentially improving the therapeutic index and reducing off‑target liabilities.
[1] Adooq Bioscience. Balovaptan (RG7314) datasheet. CAS 1228088-30-9. View Source
V1a vs. V2 Receptor Selectivity — SRX246 vs. Conivaptan
SRX246 exhibits no measurable interaction with V1b or V2 receptors, whereas conivaptan is a dual V1a/V2 antagonist . SRX246's selectivity for V1a over V2 is >100‑fold (functionally undetectable V2 binding), contrasting with conivaptan's balanced V1a/V2 affinity [1].
Conivaptan: dual V1a/V2 antagonist with Ki ≈ 1 nM at both receptors
Quantified Difference
SRX246 is functionally >100‑fold selective for V1a over V2; conivaptan is non‑selective
Conditions
In vitro radioligand binding assays at human recombinant receptors
Why This Matters
V2 antagonism causes aquaretic effects (increased urination, electrolyte disturbances) that are undesirable in CNS‑focused research and clinical applications. SRX246's clean selectivity avoids these peripheral complications.
[1] Decaux G, Soupart A, Vassart G. Non‑peptide arginine‑vasopressin antagonists: the vaptans. Lancet. 2008 May;371(9624):1624-32. View Source
CNS Penetration — SRX246 vs. SRX251 vs. Manning Compound
SRX246 achieves rat brain levels approximately 20% of plasma values following oral administration, with a brain half‑life of 6 hours [1]. In contrast, SRX251 (a structurally related V1a antagonist) and the Manning compound (a peptide V1a antagonist) have reduced or negligible brain penetrance [2].
SRX246 provides quantifiable and sustained CNS exposure; comparators show minimal or unquantified brain penetration
Conditions
Male Sprague‑Dawley rats, single oral dose (20 mg/kg), brain and plasma sampled at multiple timepoints
Why This Matters
CNS penetration is essential for targeting V1a receptors in brain circuits regulating aggression, fear, and anxiety. SRX246 is the only V1a antagonist with validated human CNS target engagement (fMRI) and documented brain exposure.
[1] Fabio KM, et al. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist. J Pharm Sci. 2013 Jun;102(6):2033-2043. View Source
Reduction of Aggressive Behavior — SRX246 vs. Placebo in Phase 2 Huntington's Disease Trial
In a 12‑week, randomized, placebo‑controlled Phase 2 trial (STAIR) in 106 Huntington's disease patients with irritability, SRX246 (120 mg or 160 mg BID) reduced aggressive acts compared to placebo [1]. This represents the first demonstration of V1a antagonism reducing aggression in a neurodegenerative population.
Reduction in aggressive acts (exploratory endpoint)
Target Compound Data
Significant reduction in aggressive acts vs. placebo
Comparator Or Baseline
Placebo
Quantified Difference
SRX246 reduced aggressive behavior; exact magnitude reported as significant in exploratory analyses
Conditions
Phase 2, multicenter, randomized, double‑blind, placebo‑controlled, dose‑escalation trial in early symptomatic HD patients with irritability (NCT02507284)
Why This Matters
This placebo‑controlled clinical evidence directly supports the use of SRX246 for preclinical and clinical research on aggression and irritability, a therapeutic area with high unmet need and no approved V1a‑targeted drugs.
[1] Brownstein MJ, et al. The vasopressin 1a receptor antagonist SRX246 reduces aggressive behavior in Huntington’s disease. J Pers Med. 2022 Sep 22;12(10):1561. View Source
CNS Target Engagement — SRX246 vs. Intranasal Vasopressin in Human fMRI
In a human experimental medicine fMRI study, SRX246 (120 mg BID for 7 days) significantly attenuated the amygdala response to fearful stimuli induced by intranasal arginine vasopressin (AVP) [1]. This provides direct evidence of CNS V1a receptor blockade in humans.
Randomized, double‑blind, placebo‑controlled fMRI study in healthy volunteers (NCT01631864)
Why This Matters
This human biomarker study confirms that SRX246 engages CNS V1a receptors at clinically relevant doses, validating its use for neuroscience research on fear, anxiety, and social behavior circuits.
fMRIAmygdalaCNS Target EngagementVasopressin
[1] Lee RJ, et al. A novel V1a receptor antagonist blocks vasopressin‑induced changes in the CNS response to emotional stimuli: an fMRI study. Front Syst Neurosci. 2013 Nov 14;7:98. View Source
Oral Bioavailability and Systemic Exposure — SRX246 vs. SRX251
SRX246 demonstrates robust oral exposure in rats, with a Cmax of 98.4 ng/mL and AUC0‑∞ of 624 ng·h/mL following a 20 mg/kg oral dose [1]. In contrast, SRX251 has limited published PK data but was noted to require higher doses for behavioral effects, suggesting lower oral bioavailability [2].
[1] Fabio KM, et al. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist. J Pharm Sci. 2013 Jun;102(6):2033-2043. View Source
SRX246 — Validated Application Scenarios for Procurement and Study Design
Preclinical Modeling of Aggression and Irritability in Neurodegenerative Disease
SRX246 is the only V1a antagonist with clinical proof‑of‑concept for reducing aggressive behavior in Huntington's disease [1]. Preclinical studies in rodents and hamsters confirm dose‑dependent reduction of offensive aggression [2]. Researchers studying neuropsychiatric symptoms in HD, Alzheimer's, or frontotemporal dementia should prioritize SRX246 to align with human clinical findings.
fMRI and Behavioral Pharmacology Studies of CNS V1a Circuitry
SRX246 has been validated in human fMRI studies to attenuate vasopressin‑induced amygdala activation [3]. Its CNS penetration (∼20% of plasma) and 6‑hour brain half‑life enable sustained central target engagement [4]. This makes SRX246 the tool compound of choice for investigating V1a‑mediated modulation of fear, anxiety, and social behavior circuits.
Clinical Development of V1a Antagonists for Intermittent Explosive Disorder and PTSD
SRX246 has completed Phase 2 trials in Intermittent Explosive Disorder and is being evaluated for PTSD [5]. Its favorable safety profile in Phase 1 and Phase 2 studies, combined with orphan drug and Fast Track designations for HD, positions SRX246 as a lead clinical candidate for impulse control and stress‑related disorders [6].
In Vitro Receptor Profiling and Selectivity Screening
SRX246 displays negligible binding at 64 other receptor classes, including 35 GPCRs, and no interaction at V1b or V2 receptors . This high selectivity profile is essential for experiments aiming to isolate V1a‑specific pharmacology without confounding off‑target effects.
[1] Brownstein MJ, et al. The vasopressin 1a receptor antagonist SRX246 reduces aggressive behavior in Huntington’s disease. J Pers Med. 2022 Sep 22;12(10):1561. View Source
[3] Lee RJ, et al. A novel V1a receptor antagonist blocks vasopressin‑induced changes in the CNS response to emotional stimuli: an fMRI study. Front Syst Neurosci. 2013 Nov 14;7:98. View Source
[4] Fabio KM, et al. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist. J Pharm Sci. 2013 Jun;102(6):2033-2043. View Source
[5] Azevan Pharmaceuticals. News — Fragile X Syndrome Phase 2 trial to start in Q2 2026. Azevan.com. View Source
[6] Award Information: Advancing SRX246 to Commercialization. NIH/NINDS R44NS090616. TAGGS.HHS.GOV. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.